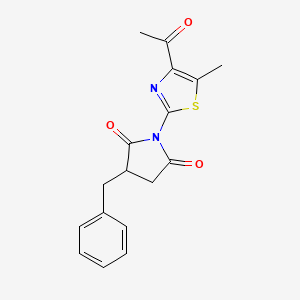
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzyl group
Métodos De Preparación
The synthesis of 1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and methyl groups. The pyrrolidine ring is then synthesized and coupled with the thiazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that depend on its structural features and functional groups. For example, the thiazole ring may interact with specific protein sites, while the pyrrolidine ring may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione: This compound has a similar structure but with a different substitution pattern on the benzyl group.
2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile: This compound features a thiazole ring and acetyl group but differs in the presence of an acrylonitrile moiety and dimethoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16N2O3S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-10(20)15-11(2)23-17(18-15)19-14(21)9-13(16(19)22)8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
Clave InChI |
GDCVJLXCDJGDQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)N2C(=O)CC(C2=O)CC3=CC=CC=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


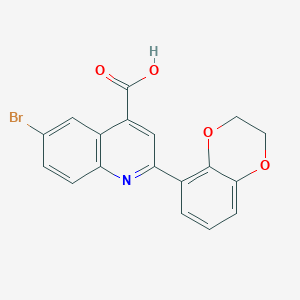
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12492938.png)
![5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12492943.png)
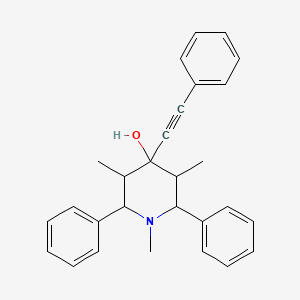
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide](/img/structure/B12492950.png)
![4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12492989.png)
![4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B12492997.png)
![Ethyl 6-ethyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12492998.png)
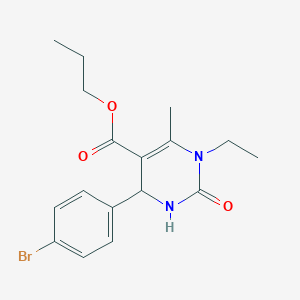
![Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493013.png)
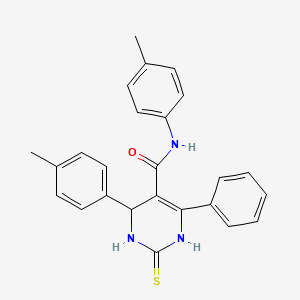
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12493030.png)
![2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12493034.png)
![N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide](/img/structure/B12493035.png)
